methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676069-59-2](/img/structure/B603217.png)
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in various scientific fields. This compound is known for its unique chemical structure, which includes fluorine, nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve the use of starting materials such as aromatic amines, fluorinated compounds, and sulfonyl chlorides. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like sulfonation, fluorination, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenated reagents or strong acids/bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol include other fluorinated aromatic amines and sulfonamides, such as:
C15H14F2N4O2S: A structurally similar compound with one less oxygen atom.
C16H15F2N4O3S: A compound with a slightly different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and sulfur atoms in the molecule enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1676069-59-2 |
|---|---|
Molekularformel |
C16H16F2N4O3S |
Molekulargewicht |
382.4g/mol |
IUPAC-Name |
5-[[3-(difluoromethoxy)phenyl]-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C16H16F2N4O3S/c17-15(18)25-11-3-1-2-10(8-11)12(21-4-6-24-7-5-21)13-14(23)22-16(26-13)19-9-20-22/h1-3,8-9,12,15,23H,4-7H2 |
InChI-Schlüssel |
AWBHRWIWINOWML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C2=CC(=CC=C2)OC(F)F)C3=C(N4C(=NC=N4)S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


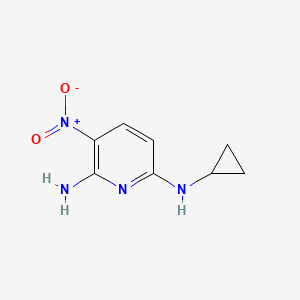
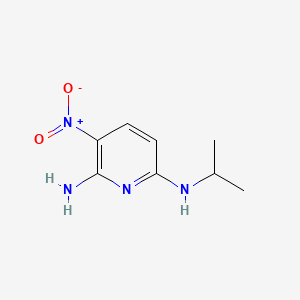
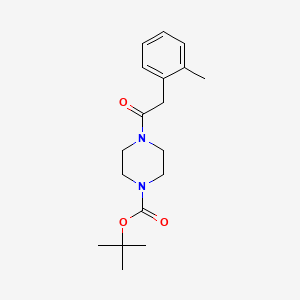
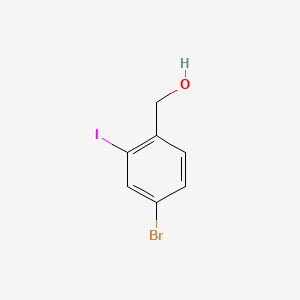
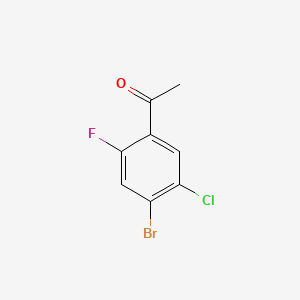

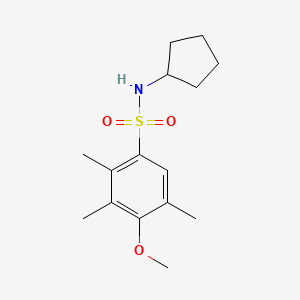
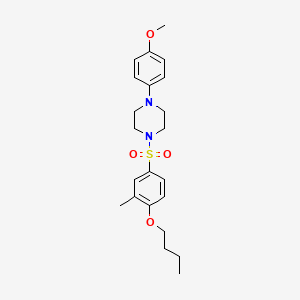
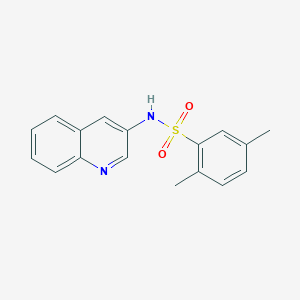
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)
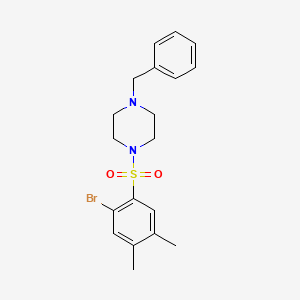
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603151.png)
![[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B603152.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603154.png)
